5-Carbamoylmethyl uridine

Description

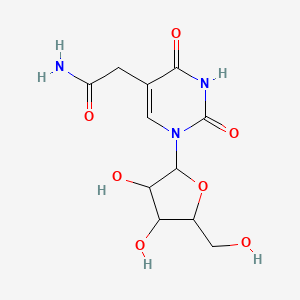

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEWPVTXYBLWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Function of 5 Carbamoylmethyl Uridine in Translation

Role in Codon-Anticodon Recognition and Decoding

The interaction between the mRNA codon and the tRNA anticodon is the cornerstone of accurate protein synthesis. The ncm5U modification at the wobble position of the anticodon significantly influences this recognition process, particularly in how the ribosome interprets the genetic information.

Modulation of Wobble Pairing Interactions

The "wobble hypothesis," first proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons for the same amino acid. wikipedia.orgchemeurope.com This flexibility is largely dictated by the nucleotide at the first position of the anticodon (position 34), which pairs with the third position of the mRNA codon. The ncm5U modification at this position imposes specific constraints on this wobble pairing.

Structural studies have shown that the carbamoylmethyl group at the C5 position of the uridine (B1682114) can limit the conformational freedom of the nucleobase. nih.gov This restriction is thought to prevent non-canonical base pairing with pyrimidines (U and C) at the third codon position, while still allowing pairing with purines (A and G). By restricting the wobble, ncm5U ensures that the tRNA accurately decodes codons ending in A or G, thereby enhancing the fidelity of translation. nih.govnih.gov In Saccharomyces cerevisiae, the ncm5U34 modification in specific tRNAs, such as tRNAValUAC, tRNAThrUGU, and tRNASerUGA, has been shown to improve the efficiency of wobble pairing with GUG, ACG, and UCG codons, respectively. nih.gov

Influence on Ribosomal A-site Binding

The decoding of an mRNA codon occurs at the A-site (aminoacyl site) of the ribosome. The binding of the correct aminoacyl-tRNA to the A-site is a crucial step that is subject to rigorous proofreading. The ncm5U modification plays a role in the stability and kinetics of this binding.

Impact on Translational Efficiency and Fidelity

The ncm5U modification not only ensures the correct codon is read but also influences the speed and accuracy of the entire translation process. Its absence can lead to a range of translational defects, highlighting its importance in maintaining cellular protein homeostasis.

Regulation of Translation Rates and Ribosome Pausing

The rate of translation is not uniform along an mRNA molecule; ribosomes can pause at specific codons. nih.goveirnabio.com This pausing can be influenced by several factors, including the availability of cognate tRNAs and the efficiency of codon-anticodon recognition. The ncm5U modification, by facilitating efficient decoding of specific codons, helps to prevent ribosome stalling at these sites. nih.govresearchgate.net

The absence of ncm5U can lead to slower decoding of its corresponding codons, resulting in ribosome pausing. researchgate.netresearchgate.net This pausing can have significant consequences, including reduced protein expression and the activation of cellular stress responses. For instance, in yeast, the loss of Elongator complex function, which is required for the synthesis of ncm5U and related modifications, leads to codon-specific ribosome pausing and subsequent pleiotropic phenotypes. researchgate.netnih.gov

Mitigation of Translational Frameshifting Events

Maintaining the correct reading frame is paramount for the synthesis of a functional protein. nih.govwikipedia.org A shift in the reading frame results in the production of a non-functional, and potentially toxic, polypeptide. Translational frameshifting can occur when the ribosome "slips" on the mRNA, either forward (+1) or backward (-1).

The ncm5U modification plays a crucial role in preventing such frameshifting events. By ensuring a stable and accurate interaction between the codon and anticodon, ncm5U helps to lock the ribosome in the correct reading frame. nih.govnih.gov The absence of this modification can increase the propensity for ribosomal slippage, particularly at "slippery sequences" in the mRNA. nih.gov This can lead to the production of aberrant proteins and has been linked to various cellular dysfunctions.

Substrate Specificity of ncm5U-Containing tRNAs

The ncm5U modification is not found on all tRNAs but is specific to a subset of tRNAs that recognize particular codons. This specificity is a key aspect of its regulatory role in translation.

In the budding yeast Saccharomyces cerevisiae, ncm5U is found in five different tRNA species. researchgate.net These tRNAs are responsible for decoding codons for amino acids such as Proline, Serine, and Threonine. The enzymes responsible for the synthesis of ncm5U, primarily the Elongator complex, exhibit substrate specificity, ensuring that the modification is added to the correct tRNA molecules. nih.govtandfonline.com This targeted modification ensures that the translational machinery is optimized for the efficient and accurate decoding of a specific set of codons.

The table below summarizes the known tRNA species in S. cerevisiae that contain the ncm5U modification and the codons they recognize.

| tRNA Species | Anticodon | Codons Recognized |

| tRNAPro(UGG) | UGG | CCA, CCG |

| tRNASer(UGA) | UGA | UCA, UCG |

| tRNAThr(UGU) | UGU | ACA, ACG |

| tRNAAla(UGC) | UGC | GCA, GCG |

| tRNAVal(UAC) | UAC | GUA, GUG |

This specificity underscores the fine-tuned nature of tRNA modifications in regulating the intricate process of protein synthesis. The presence of ncm5U on these specific tRNAs highlights its critical role in expanding the decoding capacity of the translational apparatus while maintaining high fidelity.

Identification of Specific tRNA Species Modified with ncm5U (e.g., in Saccharomyces cerevisiae)

In the budding yeast Saccharomyces cerevisiae, a well-studied model organism for eukaryotic cell biology, the wobble uridine (U34) of numerous tRNA species undergoes modification to ensure proper codon recognition. Among these modifications, the xm5U type, which includes 5-carbamoylmethyluridine (B1230082) (ncm5U), is prominent. nih.gov Extensive research has identified that out of the 42 cytosolic tRNA species in S. cerevisiae, 11 possess a modified uridine at the wobble position. researchgate.net

The ncm5U modification is specifically found in five distinct tRNA species in S. cerevisiae. These tRNAs are responsible for decoding codons with a guanine (B1146940) (G) in the third position. The presence of the ncm5U side chain is critical for promoting the efficient and accurate reading of these G-ending codons.

Beyond ncm5U, other related modifications are present at the U34 position in other tRNA species in yeast. These include 5-carbamoylmethyl-2′-O-methyluridine (ncm5Um), 5-methoxycarbonylmethyluridine (B127866) (mcm5U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). nih.gov The biosynthesis of these complex nucleosides involves a multi-step enzymatic pathway. nih.gov

The following interactive table details the specific tRNA species in Saccharomyces cerevisiae that are modified with ncm5U and its related compounds at the wobble position.

| Modification | tRNA Species in Saccharomyces cerevisiae |

| ncm5U | tRNA-Arg (UCU), tRNA-Gly (UCC), tRNA-Leu (UAA), tRNA-Thr (UGU), tRNA-Pro (UGG) |

| ncm5Um | tRNA-Ser (UGA) |

| mcm5U | tRNA-Arg (UCU), tRNA-Gly (UCC) |

| mcm5s2U | tRNA-Gln (UUG), tRNA-Lys (UUU), tRNA-Glu (UUC) |

This table is generated based on data from multiple research findings. nih.govresearchgate.netnih.govresearchgate.net

Comparative Analysis of ncm5U Functions Across Organisms

The functional importance of wobble uridine modifications, including ncm5U and its derivatives, extends across the eukaryotic domain, highlighting a conserved mechanism for regulating translational fidelity and efficiency. The enzymatic machinery responsible for these modifications is also highly conserved from yeast to humans. nih.gov

The primary role of the ncm5U modification and its related derivatives across eukaryotes is to enhance the decoding efficiency of specific codons. nih.gov For instance, the mcm5s2U modification, found in tRNA-Lys (UUU), tRNA-Gln (UUG), and tRNA-Glu (UUC) in yeast and higher eukaryotes, is crucial for reading A- and G-ending codons in their respective codon boxes. researchgate.netnih.gov The absence of these modifications can lead to translational frameshifting and compromise protein homeostasis. microbialcell.com

While the core function of these modifications is conserved, there are differences between eukaryotes and prokaryotes. In bacteria, a different modification, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), is found at the wobble position of the corresponding tRNAs. nih.gov This highlights an evolutionary divergence in the specific chemical strategies employed to optimize translation.

Furthermore, the cellular context can influence the criticality of these modifications. In some strains of S. cerevisiae, the combined loss of the mcm5 and s2 modifications is lethal, whereas in other strains, it results in severe growth defects. nih.gov This suggests that the genetic background can modulate the cellular reliance on these tRNA modifications.

The role of these modifications also extends to cellular stress responses. The biosynthesis of mcm5U and its derivatives is linked to primary metabolic pathways, allowing the translational machinery to respond to nutrient availability. microbialcell.com For example, sulfur starvation can lead to reduced levels of the mcm5s2U modification in yeast. microbialcell.com

Enzymatic Biosynthesis Pathway of 5 Carbamoylmethyl Uridine

The Elongator Holoenzyme Complex in ncm5U Formation

The Elongator complex, initially identified for its role in transcriptional elongation, is now firmly established as a primary tRNA modifier. nih.gov It is responsible for the initial and essential step in the biosynthesis of ncm5U and related modifications. nih.govnih.gov The entire complex, along with accessory factors, is required for the formation of the 5-carbamoylmethyl (ncm5) group on the uridine (B1682114) at the wobble position (U34) of specific tRNAs. nih.govnih.gov

The eukaryotic Elongator complex is a dodecameric structure composed of two copies of six distinct subunits, Elp1 through Elp6. nih.govnih.gov These subunits are organized into two subcomplexes: the catalytic Elp123 core and the Elp456 subcomplex. nih.govoup.com

Elp1 : The largest subunit, Elp1, acts as a scaffold for the assembly of the Elp123 subcomplex. nih.gov It contains a C-terminal domain that facilitates its homodimerization and provides a platform for the binding of Elp2 and Elp3. nih.gov Specific mutations in Elp1 can lead to a destabilization of the complex and reduced tRNA modification levels. nih.gov

Elp3 : Elp3 is the catalytic heart of the Elongator complex. nih.gov It harbors a radical S-adenosyl-methionine (SAM) domain, which is vital for the U34 modification, and a histone acetyltransferase (HAT) domain, although its primary role in this context is tRNA modification. nih.govnih.gov The acetyl-CoA binding domain within Elp3 is critical for the formation of ncm5U. nih.gov

Elp4, Elp5, and Elp6 : These three subunits form a hexameric ring structure (Elp456) that associates with the Elp123 core. nih.govoup.com While not directly catalytic, the Elp456 subcomplex is thought to play a role in substrate tRNA binding and product release, potentially by influencing the conformation of the catalytic site. nih.gov

The coordinated action of all six subunits is indispensable for the in vivo tRNA modification activity of the Elongator complex. nih.gov

Table 1: Subunits of the Elongator Holoenzyme Complex and Their Functions

| Subunit | Subcomplex | Primary Role in ncm5U Formation |

| Elp1 | Elp123 | Scaffold protein, essential for complex assembly. nih.gov |

| Elp2 | Elp123 | Structural component of the catalytic core. nih.gov |

| Elp3 | Elp123 | Catalytic subunit, performs the initial side chain modification. nih.gov |

| Elp4 | Elp456 | Component of the tRNA-binding subcomplex. nih.gov |

| Elp5 | Elp456 | Component of the tRNA-binding subcomplex. nih.gov |

| Elp6 | Elp456 | Component of the tRNA-binding subcomplex. nih.gov |

The biosynthesis of ncm5U begins with the Elongator-dependent formation of a 5-carboxymethyl (cm5) group on the wobble uridine. nih.govresearchgate.net This initial modification is a prerequisite for subsequent enzymatic steps that lead to the final ncm5U. researchgate.netoup.com Deletion of any of the Elongator subunit genes (ELP1-ELP6) or the associated KTI genes abolishes the formation of the cm5 intermediate, indicating that the fully assembled and functional holoenzyme is required for this very early step. nih.govnih.gov No intermediates of the ncm5U pathway are detected in mutants lacking a functional Elongator complex, highlighting its foundational role. nih.gov The Elongator complex attaches this cm5 group to U34 of several tRNA species, including those that will ultimately be modified to ncm5U. mdpi.com

The Elongator complex directly interacts with its tRNA substrates. nih.govnih.gov Specifically, the Elp1 and Elp3 subunits have been shown to co-precipitate with tRNAs that are destined for modification, confirming a direct physical association. nih.govnih.gov The Elp456 subcomplex is thought to associate with the anticodon stem-loop of the tRNA, positioning the U34 in proximity to the catalytic Elp3 subunit. oup.com The Elp123 subcomplex can bind tRNA with a higher affinity than the full Elongator complex, suggesting a model where tRNA is first attracted to the catalytic core. nih.gov The Elp456 subcomplex may then facilitate the efficient release of the modified tRNA. nih.gov

Role of Accessory Factors and Related Modifying Enzymes

The activity of the Elongator complex is modulated and supported by a group of accessory proteins and is functionally linked to other tRNA modification pathways.

The products of the KTI (Killer Toxin Insensitivity) genes, specifically Kti11, Kti12, and Kti13, are essential for the Elongator-dependent tRNA modification. nih.govnih.gov Like mutations in the ELP genes, mutations in these KTI genes lead to a failure to form the initial cm5U modification, resulting in similar pleiotropic phenotypes. nih.govnih.gov

Kti11 (Dph3) : Kti11 is a rubredoxin-like protein that forms a dimer with Kti13 and is believed to act as an electron carrier, potentially donating electrons to the iron-sulfur cluster within the Elp3 subunit. nih.gov

Kti12 : This protein interacts with the Elongator complex and also binds tRNA. oup.comnih.gov It plays a role in the phosphorylation of the Elp1 subunit, suggesting a regulatory function. nih.gov

Kti13 : Kti13 dimerizes with Kti11 and is crucial for the initiation of the modification process. nih.gov

The formation of ncm5U is distinct from, but related to, the biosynthesis of other complex uridine modifications like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). The latter requires both the Elongator-dependent mcm5 modification and a subsequent thiolation step. nih.govembopress.org This thiolation is carried out by the URM1 pathway. nih.govembopress.org The URM1 pathway involves the ubiquitin-related modifier 1 (Urm1), which acts as a sulfur carrier. nih.govuni-muenchen.de The sulfur is ultimately transferred to the tRNA by the Ctu1/Ctu2 complex (cytosolic tRNA thiouridylase 1 and 2). nih.govplos.orgebi.ac.uk While ncm5U itself is not thiolated, the shared requirement for the initial Elongator-dependent modification highlights a branching point in tRNA modification pathways. researchgate.netnih.gov In some organisms, the thiolation by Ctu1/Ctu2 can occur independently of the Elongator-mediated modification, suggesting plasticity in the pathway. researchgate.net

Relationship with Other Wobble Modification Enzymes (e.g., Trm9/Trm112 for mcm5U)

The biosynthesis of ncm5U is closely intertwined with the pathway for mcm5U, particularly concerning the final modification steps. The key enzymatic player in the formation of mcm5U is the Trm9/Trm112 complex. nih.govnih.gov This complex is a heterodimeric methyltransferase, where Trm9 is the S-adenosyl-L-methionine (SAM)-dependent catalytic subunit and Trm112 is a required activating partner protein. nih.govkb.se In eukaryotes, Trm112 is known to act as an essential activation platform for several methyltransferases involved in modifying tRNA, rRNA, and translation factors. nih.govnih.gov

The specific function of the Trm9/Trm112 complex is to catalyze the final step in mcm5U synthesis: the methyl esterification of the precursor 5-carboxymethyluridine (B57136) (cm5U). plos.orggenesilico.plnih.gov The presence of Trm112 has been shown to dramatically enhance the methyltransferase activity of Trm9 in vitro. kb.segenesilico.plnih.gov Deletion of either the TRM9 or TRM112 gene in yeast results in the absence of mcm5U and its 2-thiolated derivative, mcm5s2U, in tRNAs. plos.orggenesilico.pl This demonstrates their indispensable role in the mcm5U branch of the wobble uridine modification pathway.

Proposed Biosynthetic Intermediates and Reaction Sequence

The precise sequence of reactions leading to ncm5U and mcm5U has been a subject of significant investigation, with studies revealing unexpected intermediates and unresolved enzymatic steps.

It is widely established that 5-carboxymethyluridine (cm5U) is a central intermediate in the synthesis of both ncm5U and mcm5U. ebi.ac.uk The initial step in this pathway is the modification of the uridine at position 34 of the tRNA anticodon loop. This reaction is catalyzed by the highly conserved, multisubunit Elongator complex (composed of proteins Elp1-Elp6). plos.orgnih.govnih.gov The Elongator complex is responsible for generating the initial carboxymethyl group on the uridine base, forming cm5U. plos.orgnih.govresearchgate.net This cm5U-modified tRNA then serves as the substrate for subsequent enzymes that determine the final modification state.

While cm5U is the logical precursor, the exact downstream pathway is not straightforward. A pivotal finding in yeast was that deleting the genes for TRM9 or TRM112 did not lead to the expected accumulation of the cm5U intermediate. Instead, these mutants accumulated significant amounts of ncm5U and its thiolated form, ncm5s2U. plos.orggenesilico.plnih.govnih.gov This surprising result questioned a simple linear pathway and led to the proposal of two alternative models for the biosynthesis of these modifications. plos.orgnih.gov

Model A: In this model, the Elongator complex first synthesizes cm5U. This intermediate then acts as a branch point. In tRNAs destined for mcm5U modification, the Trm9/Trm112 complex methylates cm5U. In other tRNAs, an unknown enzyme catalyzes the amidation of cm5U to form ncm5U. According to this model, in the absence of Trm9/Trm112, the pathway defaults to the formation of ncm5U. plos.orgnih.gov

Model B (Alternative): This model proposes that the Elongator complex, possibly with its regulatory partners, directly synthesizes ncm5U as the primary modification. For the subset of tRNAs that require the mcm5U modification, a yet-unidentified enzyme would first convert ncm5U to cm5U. This cm5U intermediate would then be promptly methylated by the Trm9/Trm112 complex. plos.orgnih.gov

A key unresolved step in both proposed pathways is the identity of the enzyme responsible for the amidation step (converting cm5U to ncm5U in Model A) or the deamidation/conversion step (ncm5U to cm5U in Model B). plos.orgnih.gov

Table 1: Key Proteins in the Biosynthesis of ncm5U and mcm5U

| Protein/Complex | Function | Role in Pathway |

| Elongator (Elp1-Elp6) | Multi-subunit enzymatic complex | Catalyzes the initial modification of U34 to form the carboxymethyl group, resulting in cm5U or potentially ncm5U. plos.orgnih.govnih.gov |

| Trm9 | S-adenosyl-L-methionine (SAM)-dependent methyltransferase | The catalytic subunit responsible for methylating cm5U to form mcm5U. nih.govplos.org |

| Trm112 | Activating protein | Forms a heterodimer with Trm9, essential for its stability and enzymatic activity. nih.govkb.segenesilico.pl |

| Unknown Enzyme(s) | Amidase / Deamidase | Catalyzes either the amidation of cm5U to ncm5U or the conversion of ncm5U to cm5U; this step remains unresolved. plos.orgnih.gov |

Evolutionary Conservation of the ncm5U Biosynthetic Machinery

The enzymatic machinery responsible for wobble uridine modifications, including ncm5U, is highly conserved throughout eukaryotes, highlighting its fundamental biological importance. nih.gov The Elongator complex, which performs the initial modification step, is found in a wide range of eukaryotic organisms, from yeast to humans. researchgate.netnih.gov

Similarly, the Trm9/Trm112 methyltransferase complex is evolutionarily conserved. nih.gov Orthologs of yeast Trm9 exist in humans, namely ABH8 and hTrm9L. nih.gov The human ABH8-TRM112 complex has been shown to convert cm5U into mcm5U, indicating a conserved function. nih.gov In some organisms, including humans, the ABH8 protein is a bifunctional enzyme that also contains an AlkB-like domain capable of further hydroxylating mcm5U. nih.gov The widespread conservation of these key enzymes across diverse species underscores the critical role that modifications like ncm5U and mcm5U play in maintaining translational fidelity and cellular health. nih.govnih.gov

Cellular and Organismal Consequences of Defective Ncm5u Modification

Global Translational Control and Protein Homeostasis

The ncm5U modification is a cornerstone of translational control, ensuring that the cellular machinery for protein synthesis operates smoothly and accurately. Its absence can lead to widespread issues with protein homeostasis, the delicate balance of protein synthesis, folding, and degradation that is essential for cell survival.

Research in yeast has demonstrated that cells lacking the enzymes required for ncm5U formation exhibit a notable decrease in the levels of many proteins. plos.org This is not a uniform effect across all proteins; rather, proteins encoded by genes with a high frequency of specific codons are disproportionately affected. plos.org This codon-biased disruption of translation underscores the importance of ncm5U in maintaining the proteome, the complete set of proteins expressed by an organism.

The disruption of protein homeostasis caused by defective ncm5U modification renders cells more susceptible to various forms of stress, leading to observable growth defects. researchgate.net When protein synthesis is compromised, cells are less able to produce the proteins needed to respond to and cope with environmental challenges such as temperature changes, oxidative stress, and nutrient limitation.

This link between ncm5U deficiency and stress sensitivity is well-documented. nih.gov For instance, yeast mutants unable to synthesize ncm5U often display slow growth phenotypes, particularly under stressful conditions. researchgate.net These phenotypes can often be partially rescued by overexpressing components of the translation machinery, such as elongation factors or the specific tRNAs that are substrates for the Elongator complex, highlighting the central role of translational defects in these stress-induced growth impairments. researchgate.net

Regulation of Gene Expression

Beyond its global impact on protein synthesis, the ncm5U modification also plays a more nuanced role in the regulation of gene expression, influencing the translation of specific mRNA transcripts and participating in critical cellular processes like the DNA damage response.

The ncm5U modification is not a universal requirement for the translation of all mRNAs. Instead, its influence is context-dependent, with a more pronounced effect on the translation of transcripts enriched in specific codons. plos.org This allows for a layer of gene regulation at the level of translation, where the presence or absence of ncm5U can fine-tune the expression of particular proteins.

Studies have shown that in the absence of ncm5U, the translation of mRNAs containing runs of specific codons is significantly impaired. plos.org This suggests that the modification is particularly important for preventing ribosomal pausing or frameshifting at these "hungry" codons. This selective translational control has been implicated in a variety of cellular pathways, demonstrating that ncm5U is not just a general facilitator of translation but also a specific regulator of gene expression.

The regulatory role of ncm5U extends to critical cellular defense mechanisms, including the DNA damage response and the maintenance of genome stability. The proper translation of proteins involved in DNA repair is essential for cell survival in the face of genotoxic stress. Deficiencies in ncm5U can compromise the synthesis of these key repair proteins, rendering cells more vulnerable to DNA damaging agents. nih.gov

Furthermore, the Elongator complex, responsible for ncm5U synthesis, has been implicated in telomeric gene silencing, a process that prevents the inappropriate expression of genes located near the ends of chromosomes. nih.gov This suggests a link between tRNA modification and the epigenetic control of gene expression, where ncm5U may play a role in maintaining the structural integrity of chromatin and ensuring the proper regulation of gene activity in these specialized chromosomal regions.

Pleiotropic Phenotypes Associated with Elongator Deficiencies

Given the fundamental role of the Elongator complex in synthesizing ncm5U and its impact on translation and gene expression, it is not surprising that mutations in Elongator subunits lead to a wide range of observable phenotypes, a phenomenon known as pleiotropy. These phenotypes reflect the systemic consequences of impaired protein homeostasis and dysregulated gene expression.

Characterization in Model Systems (e.g., Saccharomyces cerevisiae, Caenorhabditis elegans)

The consequences of defective ncm5U synthesis have been extensively studied in model organisms, providing fundamental insights into the role of this tRNA modification.

In the budding yeast, Saccharomyces cerevisiae, the Elongator complex is responsible for the initial step in forming the ncm5 side chain on wobble uridines. plos.org Mutants lacking components of the Elongator complex (e.g., elp3Δ) are viable but exhibit a wide range of pleiotropic phenotypes. plos.org These include slow growth, temperature sensitivity, and increased sensitivity to various chemical stressors like caffeine (B1668208) and high salt concentrations. researchgate.net The primary defect stems from inefficient translation of mRNAs enriched in specific codons that rely on ncm5U-modified tRNAs for accurate decoding. plos.org This translational inefficiency can indirectly lead to defects in other cellular processes, such as transcription and exocytosis.

In the nematode worm, Caenorhabditis elegans, the effects of Elongator deficiency are more severe and display tissue-specific manifestations. nih.gov While the primary function in tRNA modification is conserved, the resulting phenotypes highlight the critical role of translational control in development and neuronal function. Elongator mutants in C. elegans have been shown to have defects in neuronal cell differentiation and migration. nih.gov This underscores the heightened requirement for precise protein synthesis in complex multicellular organisms, particularly in the development and maintenance of the nervous system.

| Model Organism | Key Genes/Complexes Involved | Observed Phenotypes | Primary Cellular Defect |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Elongator complex (Elp1-Elp6) | Slow growth, temperature sensitivity, sensitivity to caffeine and high salt, defects in transcription and exocytosis. researchgate.net | Inefficient translation of specific codons, leading to reduced protein homeostasis. plos.org |

| Caenorhabditis elegans (Nematode) | Elongator complex | Impaired neuronal cell differentiation and migration, developmental defects. nih.gov | Aberrant translational regulation affecting neurodevelopment. nih.gov |

Suppressor Phenotypes by tRNA Overexpression

A key piece of evidence linking the phenotypes of Elongator mutants to translational defects is the ability of tRNA overexpression to suppress these phenotypes. plos.org When cells lack the ncm5U modification, the corresponding tRNAs are still produced and aminoacylated but function inefficiently during the codon recognition step of translation. plos.org This leads to ribosomal pausing and reduced synthesis of proteins whose mRNAs are rich in codons read by these tRNAs.

By artificially increasing the intracellular concentration of these hypomodified tRNAs, the translational defect can be partially overcome. The higher abundance of the tRNA helps to compensate for its reduced decoding efficiency, effectively increasing the probability of a successful codon-anticodon interaction at the ribosome. researchgate.net

In S. cerevisiae, the slow growth and temperature-sensitive phenotypes of Elongator mutants can be rescued by overexpressing specific tRNA species that normally contain ncm5U or the related mcm⁵s²U modification, such as tRNA-Lys(UUU), tRNA-Gln(UUG), and tRNA-Glu(UUC). plos.orgresearchgate.netmicrobialcell.com This suppression is a powerful genetic tool that confirms the root cause of the pleiotropic defects observed in these mutants lies in the malfunction of specific tRNAs. plos.org

| Mutant Background | Overexpressed tRNA(s) | Suppressed Phenotypes |

|---|---|---|

| elp3Δ (Elongator mutant) | tRNA-Lys(UUU), tRNA-Gln(UUG) | Growth defects, temperature sensitivity. plos.org |

| elp3Δuba4Δ (Combined modification mutant) | tRNA-Lys(UUU) | Severe growth defects, temperature sensitivity. plos.org |

| elp3Δurm1Δ (Combined modification mutant) | tRNA-Lys(UUU), tRNA-Gln(UUG), tRNA-Glu(UUC) | Improved growth. researchgate.net |

Metabolic and Physiological Implications

The integrity of tRNA modification pathways, including ncm5U synthesis, has profound implications for cellular metabolism and physiology. The efficiency of protein synthesis is intrinsically linked to the metabolic state of the cell, and disruptions in translation can trigger broad metabolic reprogramming.

Altered Metabolic Profiles in ncm5U-Deficient Cells

Cells deficient in wobble uridine (B1682114) modifications exhibit significant alterations in their metabolic profiles. These changes reflect an adaptation to the stress caused by inefficient translation. For instance, studies on cells with defects in mitochondrial tRNA modifications, a related pathway, show a clear shift in energy metabolism. These cells display reduced oxidative phosphorylation (OXPHOS) and an increased reliance on glycolysis for energy production, even in the presence of oxygen. nih.gov This metabolic switch is a hallmark of adaptation to mitochondrial dysfunction. nih.gov

Furthermore, the lack of related wobble uridine modifications has been shown to affect amino acid metabolism. In yeast, defects in the thiolation component of the mcm⁵s²U modification pathway lead to increased synthesis of methionine, cysteine, and lysine. microbialcell.com This suggests that the cell attempts to compensate for translational bottlenecks by altering the availability of specific amino acids. The translational inefficiency caused by the absence of ncm5U and related modifications can lead to protein misfolding and aggregation, which in turn triggers cellular stress responses and further metabolic adjustments to maintain proteostasis. nih.gov

| Metabolic Pathway | Observed Change in Deficient Cells | Underlying Cause |

|---|---|---|

| Energy Metabolism | Increased glycolysis, reduced oxidative phosphorylation (OXPHOS). nih.gov | Adaptation to impaired synthesis of mitochondrial-encoded OXPHOS subunits. nih.gov |

| Amino Acid Metabolism | Increased synthesis of methionine, cysteine, and lysine. microbialcell.com | Compensatory response to translational slowdown and specific amino acid demands. microbialcell.com |

| Protein Homeostasis (Proteostasis) | Increased protein misfolding and aggregation. nih.gov | Translational errors and ribosomal pausing due to inefficient decoding. nih.gov |

Connection to Nutrient Availability

The ncm5U modification pathway does not operate in isolation but is connected to the cell's nutrient-sensing networks. The Elongator complex itself is thought to function as a potential hub for integrating signals about the cellular environment to modulate gene expression and translation. nih.gov The TOR (Target of Rapamycin) pathway, a central regulator of cell growth in response to nutrient availability, is functionally linked to tRNA modification status.

In yeast, Elongator mutants exhibit phenotypes, such as rapamycin (B549165) hypersensitivity, that suggest an interference with TOR pathway signaling. microbialcell.com This has been linked to the mislocalization of transcription factors like Gln3, which are controlled by TOR. microbialcell.com Crucially, this phenotype can be suppressed by the overexpression of tRNAs that are substrates for the Elongator complex, reinforcing the idea that the cell's nutrient-sensing machinery is sensitive to the functional status of its translational apparatus. microbialcell.com The availability of specific nutrients, such as sulfur for the related s² modification, can also directly impact the levels of modified tRNAs, creating a feedback loop where nutrient status regulates translational capacity, which in turn influences metabolic and growth responses. microbialcell.com

Structural Insights into 5 Carbamoylmethyl Uridine Function

Conformational Studies of ncm5U and its Derivatives

The conformation of a nucleoside is defined by several key parameters, including the pucker of the furanose (ribose) ring, the orientation of the base relative to the sugar (glycosyl conformation), and the rotation of the exocyclic hydroxymethyl group. Modifications at the C5 position of uridine (B1682114), such as the carbamoylmethyl group, can significantly influence these conformational preferences.

Influence of the 5-Substituent on Furanose Pucker

The ribose sugar in nucleosides is not planar but exists in a dynamic equilibrium between two major puckered conformations: C3'-endo and C2'-endo. nih.gov This puckering is described by the pseudorotation phase angle (P), where the Northern-type (N-type) geometry corresponds to C3'-endo and the Southern-type (S-type) geometry corresponds to C2'-endo. researchgate.netresearchgate.net The C3'-endo conformation is characteristic of A-form RNA helices and is associated with a more rigid and ordered structure. nih.gov Conversely, the C2'-endo pucker allows for greater conformational flexibility. nih.gov

Modifications at the 5-position of the uracil (B121893) base can bias this equilibrium. For instance, crystal structure analysis of 5-carbamoylmethyluridine (B1230082) revealed a C3'-endo conformation. nih.govnih.gov This preference for the C3'-endo pucker is thought to restrict the conformational freedom of the anticodon, thereby enhancing the rigidity of the local structure. mdpi.com This is in contrast to other modifications like dihydrouridine, which promotes a C2'-endo conformation and increases flexibility. nih.gov The stabilization of the C3'-endo conformer by the ncm5U modification is a key factor in pre-structuring the anticodon loop for efficient codon recognition. embopress.org

Table 1: Furanose Pucker of Uridine Derivatives

| Nucleoside | Predominant Furanose Pucker | Reference |

| 5-Carbamoylmethyluridine (ncm5U) | C3'-endo | nih.govnih.gov |

| 5-Carboxymethyluridine (B57136) (cm5U) | C2'-endo | nih.gov |

| Dihydrouridine | C2'-endo | nih.gov |

Effect on Glycosyl Conformation and Exocyclic Hydroxymethyl Rotamers

The glycosyl conformation describes the rotation around the N1-C1' bond, which connects the base to the sugar. The two common conformations are anti and syn. In the anti conformation, the bulkier part of the base is positioned away from the sugar, which is the more common and generally more stable arrangement. The syn conformation, where the base is positioned over the sugar ring, is also observed and can be important for specific biological functions. emory.edu

X-ray diffraction studies of 5-carbamoylmethyluridine have shown it to adopt an anti glycosyl conformation, with a glycosidic torsion angle (χ) of +5.2 degrees. nih.govnih.gov In this conformation, the plane of the carbamoylmethyl side chain is skewed relative to the plane of the uracil base, with the carboxamide group positioned on the same side as the ribose ring. nih.gov

The conformation of the exocyclic hydroxymethyl group (C5'-OH) is described by the torsion angle γ. The common rotamers are gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). For 5-carbamoylmethyluridine, the conformation has been determined to be gg (gauche-gauche). nih.gov This conformation is characteristic of helical regions in RNA. mdpi.com

Structural Implications for Anticodon Loop Dynamics

The anticodon loop of a tRNA is a highly dynamic region that undergoes conformational changes upon interaction with the messenger RNA (mRNA) codon in the ribosome. embopress.org Modifications within this loop, particularly at the wobble position 34, are crucial for modulating its structure and interactions, thereby ensuring accurate and efficient translation. researchgate.net

Modulation of Anticodon Loop Structure and Interactions

The presence of ncm5U at the wobble position helps to pre-order the anticodon loop into a conformation that is optimal for codon binding. embopress.orgnih.gov This pre-structuring reduces the entropic penalty of binding and stabilizes the codon-anticodon interaction. embopress.org The C3'-endo sugar pucker induced by ncm5U contributes to a more rigid A-form helical structure within the anticodon stem, which propagates into the loop. nih.govmdpi.com This rigidity is thought to be a key factor in preventing translational frameshifting. nih.gov

Furthermore, modifications at position 37, adjacent to the anticodon, often work in concert with position 34 modifications to further stabilize the loop structure. nih.gov These modifications collectively ensure that the anticodon is presented in the correct orientation for interaction with the mRNA in the ribosomal A-site. embopress.org

Hydrogen Bonding within the tRNA Anticodon Stem-Loop

The specific conformation adopted by ncm5U allows for the formation of unique hydrogen bonds that contribute to the stability of the anticodon loop. It has been proposed that the O8 oxygen of the carbamoylmethyl group of ncm5U at position 34 can form a hydrogen bond with the 2'-hydroxyl group of the ribose at position 33. nih.govnih.gov This intramolecular interaction would further restrict the flexibility of the anticodon loop, potentially limiting the "wobble" pairing capabilities of the tRNA. nih.gov This structural constraint is believed to be important for ensuring that ncm5U-containing tRNAs correctly decode codons ending in A and G. nih.gov

Mechanistic Models of ncm5U-Mediated Decoding

The presence of ncm5U at the wobble position of tRNAs, such as tRNAPro(UGG), allows for the decoding of multiple codons. nih.gov The current understanding is that the ncm5 modification is crucial for reading codons with A and G in the third position. nih.gov The structural constraints imposed by ncm5U, including the C3'-endo sugar pucker and potential intramolecular hydrogen bonding, are thought to facilitate a specific, stable interaction with these codons, while preventing misreading of other codons.

Research Methodologies for Studying 5 Carbamoylmethyl Uridine

Analytical Techniques for Modified Nucleoside Detection and Quantification

A variety of analytical methods are utilized to identify and measure the levels of 5-carbamoylmethyluridine (B1230082) and other modified nucleosides within RNA samples. These techniques offer high sensitivity and accuracy, providing crucial insights into the epitranscriptome. nih.gov

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of modified nucleosides like ncm5U. nih.gov This method separates individual nucleosides from a complex mixture, allowing for their identification and quantification. nih.govresearchgate.net The process typically involves the enzymatic digestion of tRNA into its constituent nucleosides, followed by separation on a reversed-phase column, such as a C18 or a more hydrophobic C30 column. nih.govumich.edu

The separated nucleosides are then detected using a UV detector, and the retention time and UV absorbance spectrum of each peak are compared to those of known standards for identification. nih.govthepharmajournal.com The integrated area of the chromatographic peak provides a precise quantification of the nucleoside's abundance. umich.edu HPLC is valued for being a relatively simple, fast, and cost-effective method for analyzing tRNA modifications. nih.gov

For instance, a binary gradient elution with a phosphate (B84403) buffer and acetonitrile (B52724) can be used to achieve optimal separation. thepharmajournal.com The elution order of nucleosides is influenced by their hydrophilicity; for example, in some methods, the order is Cytidine, Uridine (B1682114), Guanosine, and Adenosine. umich.edu

Table 1: Example of HPLC System Parameters for Nucleoside Analysis

| Parameter | Value |

| Column | C18 or C30 reversed-phase |

| Mobile Phase A | Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 5.4) |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV absorbance (e.g., 254 nm) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 60 µL |

This table provides a generalized example of HPLC parameters; specific conditions may vary based on the exact methodology and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules, including modified nucleosides within tRNA. nih.govnih.gov By measuring the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of each atom in a molecule. This allows for the precise identification of modifications and their location within the tRNA structure. nih.gov

Time-resolved NMR has been used to monitor the maturation of tRNA in cell extracts, revealing the sequential order in which modifications are introduced. nih.govnih.gov This methodology has been instrumental in demonstrating the crosstalk between different modification events. nih.gov For example, studies on yeast tRNAPhe have shown a hierarchical introduction of modifications in the T-arm. nih.gov However, a limitation of some NMR techniques is that imino protons of modifications in the anticodon loop, if not engaged in base pairing, may be undetectable due to exchange with the solvent. nih.gov

The structural assignment of 5-carbamoylmethyluridine has been confirmed using NMR spectral data, which was then compared to that of authentic, synthesized samples. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and accurate method for the detection and quantification of modified nucleosides. nih.govnih.govmit.edu This technique involves ionizing the nucleosides and then separating them based on their mass-to-charge ratio. The fragmentation pattern of the ions provides a unique signature that allows for the identification of the specific modification. acs.org

LC-MS/MS can be used for both qualitative and quantitative analysis of ribonucleoside modifications. nih.gov It is capable of distinguishing between positional isomers of modified nucleosides and can also be used to discover new modifications. nih.gov For quantitative analysis, stable isotope labeling can be employed, as in the NAIL-MS (nucleic acid isotope labeling coupled with mass spectrometry) method, to provide absolute quantification of modified nucleosides. nih.gov

While extremely powerful, a key challenge in MS-based analysis is the potential for misidentification of isomers and mass-analogs due to the low resolution of some mass spectrometers and the structural complexity of the numerous naturally occurring modified nucleosides. mdpi.com Careful optimization of chromatographic separation and the use of high-resolution mass spectrometry can help to mitigate these issues. nih.govmdpi.com

Genetic Approaches in Model Organisms

The study of 5-carbamoylmethyluridine and its role in biological processes heavily relies on the use of model organisms, particularly the yeast Saccharomyces cerevisiae. microbialcell.complos.orgnih.gov Genetic manipulation of these organisms allows researchers to investigate the function of genes involved in the biosynthesis and function of this modified nucleoside.

Generation and Characterization of Elongator and Wobble Modification Mutants

The Elongator complex is a key player in the modification of wobble uridines in tRNA, including the formation of the ncm5 side chain of ncm5U. nih.govnih.gov This multi-subunit protein complex was initially identified for its role in transcriptional elongation, but its primary conserved function appears to be in tRNA modification. nih.govnih.gov

Researchers generate mutants by deleting or altering the genes encoding the subunits of the Elongator complex (e.g., elp3 mutants) or other enzymes involved in wobble uridine modification. microbialcell.comoup.com These mutants exhibit a deficiency in the formation of ncm5U and other related modifications. nih.govresearchgate.net The characterization of these mutants has revealed a wide array of phenotypes, including sensitivity to stress, defects in gene silencing, and altered protein expression. nih.govnih.gov For example, Elongator mutants in yeast show hypersensitivity to the TOR inhibitor rapamycin (B549165). microbialcell.com

The diverse phenotypes observed in Elongator mutants are largely attributed to the translational defects caused by the absence of proper tRNA modifications. nih.gov In plants, mutations in the Elongator subunits also lead to defects in tRNA wobble uridine modification, indicating a conserved function across eukaryotes. nih.govresearchgate.net

Table 2: Examples of Genes Involved in Wobble Uridine Modification Studied Through Mutant Analysis

| Gene/Complex | Organism | Function in Modification |

| Elongator Complex (e.g., ELP3) | Yeast, Plants, Humans | Catalyzes the formation of the carboxymethyl group, a precursor to ncm5U. nih.govnih.govembopress.org |

| Urmylation Pathway (e.g., URM1, NCS2/NCS6) | Yeast | Involved in the thiolation of wobble uridines. microbialcell.comoup.com |

| TUC2 | Yeast | Involved in the formation of the 2-thio group of mcm⁵s²U. nih.gov |

This table provides examples of genes whose mutation affects wobble uridine modifications, including those related to the pathway of 5-carbamoylmethyluridine.

Use of Suppressor tRNAs and Overexpression Strategies

A powerful genetic tool to confirm that the phenotypes of Elongator and other modification-deficient mutants are due to tRNA hypomodification is the use of suppressor tRNAs and tRNA overexpression. microbialcell.commdpi.com If the defects observed in a mutant can be rescued by increasing the cellular concentration of the specific tRNAs that are normally modified, it strongly suggests that the primary cause of the phenotype is a translational issue. nih.gov

For example, many of the pleiotropic phenotypes of yeast Elongator mutants, including defects in telomeric gene silencing and DNA damage response, can be suppressed by the overexpression of tRNAs such as tRNALysUUU, tRNAGlnUUG, and tRNAGluUUC. nih.govresearchgate.net This indicates that the Elongator complex's role in these processes is indirect, mediated through its function in tRNA modification, which is crucial for the efficient translation of proteins involved in these cellular functions. nih.gov Overexpression of these tRNAs can also suppress the rapamycin sensitivity of U34 modification mutants. microbialcell.com This strategy has been pivotal in establishing that the primary and conserved function of the Elongator complex is in tRNA modification. researchgate.netmdpi.com

In Vitro Biochemical and Biophysical Assays

The study of 5-carbamoylmethyluridine (ncm⁵U) in a controlled laboratory setting relies on a variety of sophisticated in vitro biochemical and biophysical assays. These techniques are essential for elucidating its biosynthetic pathways, understanding its chemical properties, and determining its influence on the structure and function of RNA, particularly transfer RNA (tRNA).

Biochemical Assays

Biochemical assays are primarily employed to investigate the enzymatic reactions involved in the formation and modification of ncm⁵U.

Enzymatic Synthesis and Modification Assays The biosynthesis of ncm⁵U is a multi-step process involving several enzymes. In vitro reconstitution of these pathways using purified components is a key methodology to understand the function of each protein. A central player in this process is the Elongator complex, which is responsible for the initial modification of uridine at the wobble position of tRNA. nih.gov Studies have shown that the Elongator complex is required for the formation of 5-carboxymethyluridine (B57136) (cm⁵U), a precursor to ncm⁵U. nih.gov

Further modifications are carried out by other enzymes. For instance, in some organisms, the Trm9/Trm112 protein complex is involved in the subsequent methylation of the carboxymethyl group to form 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). plos.org In vitro methyltransferase assays using purified Trm9–Trm112 enzyme complexes can be used to characterize their activity. nih.gov In these assays, a tRNA substrate lacking the methyl group (containing cm⁵U) is incubated with the enzyme complex and a methyl donor, and the formation of the methylated product is monitored. nih.gov

Interestingly, studies in trm9 mutants have revealed an accumulation of ncm⁵U, suggesting a complex interplay in the synthesis of these uridine derivatives and a potential alternative pathway where ncm⁵U can be a substrate for other modifying enzymes or an intermediate that accumulates in the absence of downstream processing. plos.org

Interactive Table: Key Enzymes in the Biogenesis of ncm⁵U and Related Modifications

| Enzyme/Complex | Substrate(s) | Product(s) | Assay Type | Research Finding |

| Elongator Complex (Elp1-Elp6) | Uridine in tRNA, Acetyl-CoA (proposed) | 5-carbonylmethyluridine (cm⁵U) / 5-carbamoylmethyluridine (ncm⁵U) | In vitro reconstitution, HPLC analysis | Required for the early steps of wobble uridine modification. nih.gov |

| Trm9/Trm112 Complex | 5-carboxymethyluridine (cm⁵U) in tRNA, S-adenosylmethionine (SAM) | 5-methoxycarbonylmethyluridine (mcm⁵U) in tRNA | In vitro methyltransferase assay | The Trm112 subunit enhances the methyltransferase activity of Trm9. plos.org |

| Unknown Enzyme(s) | 5-carbamoylmethyluridine (ncm⁵U) | 5-carboxymethyluridine (cm⁵U) | Inferred from mutant analysis | A proposed but uncharacterized step in some tRNA modification pathways. plos.org |

Chromatographic Techniques High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ncm⁵U. Specifically, reverse-phase HPLC (RP-HPLC) is widely used for the separation and quantification of modified nucleosides from the total digestion of tRNA or other biological samples like human urine. nih.govtandfonline.com In this method, a complex mixture of nucleosides is injected into a column with a nonpolar stationary phase. A polar mobile phase is then used to elute the nucleosides, with more polar compounds eluting earlier. The retention time of ncm⁵U is compared to that of a chemically synthesized authentic standard for identification and quantification. nih.govtandfonline.com

Endonuclease Protection Assays Endonuclease protection assays can indirectly provide information about ncm⁵U by assessing the status of related modifications. For example, the γ-toxin endonuclease from Kluyveromyces lactis specifically cleaves tRNAs containing 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). nih.gov Since ncm⁵U is a precursor in the pathway leading to mcm-type modifications, the absence of cleavage by γ-toxin in certain mutant strains can suggest a block at an earlier step, such as the formation of ncm⁵U. nih.gov

Biophysical Assays

Biophysical assays are crucial for characterizing the intrinsic properties of ncm⁵U and its impact on the structure and stability of RNA molecules.

Spectroscopic Methods A suite of spectroscopic techniques is used to elucidate the chemical structure and conformation of ncm⁵U.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural analysis of ncm⁵U. Proton (¹H) NMR studies have been conducted on ncm⁵U to determine the conformation of the ribose sugar and the orientation of the base. ebi.ac.uk Comparative NMR studies of uridine and its 5-substituted derivatives, including ncm⁵U, have revealed that the 5-carbamoylmethyl group does not significantly alter the pucker of the furanose ring or the equilibrium between different rotamers of the exocyclic hydroxymethyl group compared to unmodified uridine. ebi.ac.uk These findings suggest that the conformational effects of this modification may be more pronounced at the polynucleotide level within the context of the tRNA anticodon loop. ebi.ac.uknih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of ncm⁵U by providing an accurate mass-to-charge ratio of the molecule. nih.govtandfonline.com This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures of nucleosides from biological sources.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to obtain the characteristic absorption spectrum of ncm⁵U. nih.govtandfonline.com The UV spectrum is sensitive to the electronic structure of the pyrimidine (B1678525) ring and can be used for identification and quantification, as well as for monitoring changes in RNA structure, such as during thermal denaturation experiments.

Interactive Table: Biophysical Characterization of 5-Carbamoylmethyluridine

| Technique | Information Obtained | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, conformational dynamics of the ribose and base. | The 5-substituent does not significantly alter the furanose pucker or the exocyclic hydroxymethyl rotamer populations relative to uridine. ebi.ac.uk The human wobble modification has a less dramatic loop remodeling effect. nih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation, structural fragmentation patterns. | Used to confirm the identity of ncm⁵U isolated from human urine. nih.govtandfonline.com |

| UV Spectroscopy | Characteristic absorbance spectrum, concentration determination. | The UV spectral data was a key component in the initial structure assignment of ncm⁵U. nih.govtandfonline.com |

| Thermodynamic Analysis (e.g., UV melting) | Stability of RNA duplexes and stem-loops containing the modification. | Studies on related modifications (mcm⁵U, mcm⁵s²U) show that wobble modifications influence the stability of tRNA anticodon stem-loops. acs.org |

Thermodynamic Analysis The thermodynamic stability of RNA structures containing ncm⁵U can be investigated using techniques such as UV-monitored thermal denaturation. By slowly heating an RNA sample, a "melting curve" can be generated as the RNA transitions from a structured to an unstructured state. The midpoint of this transition (Tₘ) provides a measure of the RNA's thermal stability. While specific thermodynamic data for ncm⁵U is not as extensively reported as for its methylated counterpart mcm⁵U, the methods are directly applicable. Studies on related modifications in the tRNA anticodon stem-loop have shown that these modifications can either stabilize or destabilize the structure, thereby fine-tuning its decoding properties. acs.org

Future Research Directions

Elucidation of Unidentified Enzymes and Regulatory Networks in ncm5U Biosynthesis

The biosynthetic pathway of ncm5U is intricate and not yet fully understood. In eukaryotes like Saccharomyces cerevisiae, the formation of the ncm5 side chain at the wobble uridine (B1682114) (U34) is a multi-step process. While the Elongator complex (composed of Elp1-Elp6) is known to be essential for the initial steps leading to the formation of related modifications like 5-methoxycarbonylmethyluridine (B127866) (mcm5U), the precise enzyme responsible for the conversion of the precursor 5-carboxymethyluridine (B57136) (cm5U) to ncm5U remains uncharacterized. nih.govplos.org

Research has shown that in mutants lacking the Trm9/Trm112 methyltransferase complex, which is responsible for the final step in mcm5U synthesis, there is an unexpected accumulation of ncm5U and its 2-thiouridine (B16713) counterpart, ncm5s2U. nih.govplos.orgnih.gov This finding has led to alternative models for the biosynthesis pathway, suggesting that ncm5U might be an intermediate in the formation of mcm5U, or that the pathways are more interconnected than previously thought. nih.govplos.org

Future research should prioritize the identification and biochemical characterization of the "unknown" enzyme or enzymes that catalyze the amidation of cm5U to form ncm5U. A combination of genetic screening, proteomics, and in vitro reconstitution assays will be critical to pinpointing these elusive factors. Furthermore, a deeper investigation into the regulatory networks that control the flux of intermediates between the ncm5U and mcm5U pathways is necessary. This includes understanding how the cell decides which modification to synthesize on a particular tRNA species and how this process is regulated by cellular conditions and signaling pathways.

Comprehensive Understanding of ncm5U's Substrate Specificity Across Organisms

The distribution of ncm5U appears to be specific to certain tRNA species and organisms. In yeast, ncm5U is found in a number of cytosolic tRNAs. nih.govnih.gov However, a comprehensive survey of its presence across different domains of life and within the full tRNA repertoire of various organisms is lacking.

Recent discoveries, such as the identification of the structurally related 5-cyanomethyluridine (cnm5U) in the tRNAs of haloarchaea, suggest that our understanding of the diversity of these C5-uridine modifications is incomplete. nih.gov It is currently unknown whether cnm5U is a metabolic precursor or a distinct modification with its own functional role. Investigating the substrate specificity of the enzymes involved in these pathways across different species will be crucial. This involves determining the specific tRNA isoacceptors that are modified with ncm5U and identifying the sequence or structural determinants within the tRNA that are recognized by the modifying enzymes. nih.gov Such studies will shed light on the evolutionary conservation and divergence of these modification pathways and their functional implications in different biological contexts.

Advanced Structural Studies of ncm5U-Containing tRNA in Ribosomal Context

The ultimate function of ncm5U is exerted within the dynamic environment of the ribosome during translation. While the crystal structure of the isolated ncm5U nucleoside has been determined, providing insights into its potential hydrogen bonding capabilities, high-resolution structural information of a full ncm5U-containing tRNA bound to the ribosome is still needed. rutgers.edunih.gov

Exploration of ncm5U's Role in Specific Cellular Pathways and Disease Mechanisms Beyond Translational Defects

Emerging evidence suggests that the significance of ncm5U may extend beyond its canonical role in translation. For instance, ncm5U and its derivative, 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm5s2U), have been isolated from the urine of a healthy individual and also detected in patients with chronic myelogenous leukemia and lung carcinoma. nih.gov This raises the possibility that altered ncm5U metabolism could be associated with certain disease states.

Furthermore, the broader field of epitranscriptomics has established clear links between RNA modifications and various human diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Cellular stress responses are also intricately connected to tRNA modifications and translation regulation. biorxiv.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.gov Future research should therefore investigate the potential involvement of ncm5U in these complex cellular processes. This could involve examining changes in ncm5U levels in response to different cellular stressors and in various disease models. Uncovering these non-canonical roles will provide a more holistic understanding of ncm5U's importance in cellular homeostasis and pathology.

Development of Novel Methodologies for ncm5U Analysis and Manipulation

Progress in understanding the biological roles of ncm5U is contingent on the availability of robust and sensitive analytical methods for its detection and quantification. Current techniques primarily rely on a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to analyze digested RNA. nih.govnih.gov While powerful, these methods can be technically demanding.

Q & A

Q. What is the role of 5-carbamoylmethyl uridine (ncm⁵U) in tRNA structure and function?

ncm⁵U is a post-transcriptionally modified nucleoside found at the wobble position of specific tRNAs. It enhances translational fidelity by stabilizing codon-anticodon interactions, particularly under stress conditions. Methodologically, its role can be studied via tRNA sequencing paired with mass spectrometry to map modifications, or by comparing translational efficiency in wild-type vs. TRM9-knockout yeast strains (which lack ncm⁵U/mcm⁵U modifications) .

Q. How can researchers verify the presence of ncm⁵U in tRNA isolates?

Use a combination of:

- LC-MS/MS : To detect and quantify ncm⁵U based on its molecular mass and fragmentation patterns.

- Northern blotting with modification-specific probes : To confirm tRNA-specific modifications.

- Comparative analysis : Compare results from wild-type strains and strains lacking enzymes like Trm9p (required for ncm⁵U/mcm⁵U biosynthesis) .

Q. What experimental models are optimal for studying ncm⁵U biosynthesis?

Saccharomyces cerevisiae is a well-established model due to its conserved tRNA modification pathways. Key steps include:

- Generating ELP/kti/Trm9 knockout strains to disrupt ncm⁵U/mcm⁵U formation.

- Using paromomycin sensitivity assays to assess translational fidelity defects in these mutants .

Advanced Research Questions

Q. How do Elp1p-Elp6p and Kti11p-Kti13p complexes contribute to ncm⁵U biosynthesis?

These complexes mediate early steps in the formation of the ncm⁵ side chain. Experimental approaches include:

Q. What methodologies resolve discrepancies in reported ncm⁵U modification efficiencies across studies?

Contradictions often arise from differences in growth conditions (e.g., stress vs. standard media) or analytical techniques. To address this:

Q. How can researchers design experiments to study the reversibility of ncm⁵U methylation under stress?

Proposed workflow:

Q. What are the challenges in crystallizing tRNA containing ncm⁵U, and how can they be mitigated?

Challenges include tRNA flexibility and heterogeneity. Solutions involve:

- Engineering hypermodified tRNA : Use in vitro transcription with synthetic ncm⁵U.

- Cryo-EM : To bypass crystallization hurdles.

- Molecular dynamics simulations : To predict stable conformations for crystallization trials .

Methodological Best Practices

- For structural validation : Prioritize high-resolution techniques like NMR or X-ray crystallography, supplemented by mutagenesis studies to test functional impacts of ncm⁵U absence .

- For functional assays : Use dual-luciferase reporter systems to quantify translational fidelity in vivo .

- For data reproducibility : Adhere to MIAME (Minimum Information About a Microarray Experiment) or equivalent standards for tRNA modification studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.